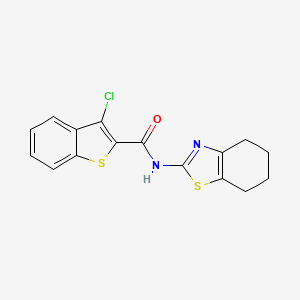![molecular formula C14H24N2OS B5784350 N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide, also known as S-(+)-ketamine, is a chiral molecule used in scientific research for its unique pharmacological properties. This compound is a derivative of ketamine, a dissociative anesthetic drug commonly used in medical settings. S-(+)-ketamine has been found to have potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Mecanismo De Acción
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and the development of neuronal networks. It also activates the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity. The combination of these effects leads to the rapid and sustained antidepressant effects of this compound(+)-ketamine.
Biochemical and Physiological Effects:
This compound(+)-ketamine has been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and emotion. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound(+)-ketamine has been found to have neuroprotective effects and can promote the growth of new neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and potential therapeutic applications. However, it also has some limitations, including its potential for abuse and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine, including the development of new formulations and delivery methods, the identification of biomarkers for predicting treatment response, and the investigation of its potential for treating other psychiatric disorders. Further research is also needed to better understand the mechanisms of action of this compound(+)-ketamine and its long-term effects on the brain.
Métodos De Síntesis
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine is synthesized through the reaction of cyclohexanone with (S)-4-methyl-1-piperidinecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The reaction of the acid chloride with ammonium thiocyanate produces the desired product, this compound(+)-ketamine.
Aplicaciones Científicas De Investigación
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been extensively studied for its potential therapeutic effects in treating depression and other psychiatric disorders. Research has shown that this compound(+)-ketamine has a rapid onset of action and can produce antidepressant effects within hours of administration. It has been found to be effective in treating treatment-resistant depression, post-traumatic stress disorder, and bipolar disorder.
Propiedades
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDKJLLLKKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)

![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)



![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
